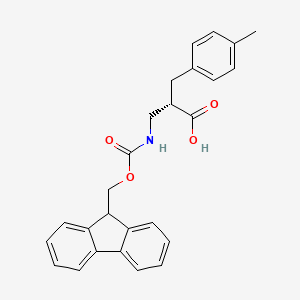

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] serves as a temporary protecting group for the amino terminus, enabling selective deprotection under mild basic conditions (e.g., piperidine). The compound features a chiral center (S-configuration) at the α-carbon, a 4-methylbenzyl substituent on the β-carbon, and a propanoic acid backbone. The 4-methylbenzyl group enhances hydrophobicity, influencing peptide solubility and intermolecular interactions during synthesis .

This compound is characterized by high purity (>99% HPLC) and stability under standard storage conditions (powder at -20°C). Its molecular formula is C25H23NO4 (MW: 401.45 g/mol), with a structure confirmed by ¹H NMR and analytical chromatography .

Properties

Molecular Formula |

C26H25NO4 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 |

InChI Key |

WUAJTZAECZEGGO-IBGZPJMESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of the Thiol Group with 4-Methylbenzyl (4-MeBzl)

- Starting material: L-cysteine or a suitable cysteine derivative.

- Reagents: 4-methylbenzyl chloride (4-MeBzl-Cl), base (commonly sodium hydroxide or sodium bicarbonate).

- Solvent: Typically aqueous or mixed aqueous-organic solvents.

- Procedure: The thiol group of cysteine is selectively alkylated by reacting with 4-methylbenzyl chloride in the presence of a base to form the S-(4-methylbenzyl) protected cysteine derivative.

- Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures with stirring until completion.

- Outcome: Formation of S-(4-methylbenzyl)-L-cysteine with the thiol group protected, preventing unwanted side reactions in subsequent steps.

Protection of the Amino Group with Fmoc

- Starting material: S-(4-methylbenzyl)-L-cysteine from the previous step.

- Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), base (commonly sodium bicarbonate or triethylamine).

- Solvent: Organic solvents such as dioxane, tetrahydrofuran (THF), or mixtures with water.

- Procedure: The amino group is protected by reacting the S-(4-methylbenzyl)-L-cysteine with Fmoc-Cl under basic conditions to form the Fmoc-protected amino acid.

- Conditions: The reaction is typically carried out at 0–25°C to control the reaction rate and minimize side reactions.

- Outcome: Formation of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid with both amino and thiol groups protected.

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | L-Cysteine | 4-Methylbenzyl chloride, NaOH, aqueous medium, RT | S-(4-methylbenzyl)-L-cysteine |

| 2 | S-(4-methylbenzyl)-L-cysteine | Fmoc-Cl, NaHCO3 or Et3N, dioxane/H2O, 0–25°C | This compound |

- Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Purification: The final product is purified by recrystallization or preparative HPLC to achieve high purity suitable for peptide synthesis.

- Characterization: Confirmed by NMR (1H, 13C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

- The choice of base and solvent significantly affects the yield and purity of the protected amino acid.

- Mild reaction conditions (low temperature, controlled pH) are essential to maintain stereochemical integrity and prevent racemization.

- The Fmoc protection step is highly efficient and widely used in automated peptide synthesis due to its stability and ease of removal under mild basic conditions.

- The 4-methylbenzyl group provides effective protection of the thiol side chain, preventing oxidation and side reactions during peptide assembly.

- Data Table: Typical Reaction Conditions and Yields

| Step | Reagent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Thiol Protection | 4-MeBzl-Cl | NaOH | H2O/THF | 20–25°C | 2–4 h | 85–90 | Stirring, inert atmosphere recommended |

| Amino Protection | Fmoc-Cl | NaHCO3 | Dioxane/H2O | 0–25°C | 1–3 h | 90–95 | Controlled pH, avoid excess Fmoc-Cl |

The preparation of this compound involves a well-established two-step protection strategy: first, the thiol group is protected by 4-methylbenzylation, followed by amino group protection with the Fmoc group. This method ensures high purity and stereochemical fidelity, making the compound highly suitable for use in peptide synthesis. Optimization of reaction conditions and purification techniques further enhances the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis due to the presence of the Fmoc protecting group.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthetic processes, allowing for selective reactions at other sites. The compound can also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Fmoc-protected amino acids allows for tailored applications in peptide synthesis, drug discovery, and materials science. Below is a detailed comparison of the target compound with analogous derivatives:

Structural Variations and Functional Groups

Physicochemical Properties

Solubility :

- The 4-methylbenzyl derivative (target compound) exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic side chain .

- Sulfonamide-containing analogs (e.g., phenylsulfonamido derivative) show improved aqueous solubility due to polar functional groups .

- Indole- and trifluoromethyl-substituted derivatives display variable solubility depending on substituent electronic effects .

Stability :

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid is a complex organic compound that belongs to the family of fluorenone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings and case studies.

Chemical Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a propanoic acid moiety that contributes to its biological interactions. The structure can be depicted as follows:

Biological Activity Overview

Research indicates that fluorenone derivatives exhibit a range of biological activities due to their ability to interact with various molecular targets. Below are some key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Fluorenone derivatives have shown promise in combating microbial infections. A study highlighted the synthesis of several fluorenone analogues, demonstrating significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups, such as halogens, was found to enhance antimicrobial efficacy.

2. Antitumor Properties

Fluorenone compounds have been investigated for their potential as antitumor agents. Research has indicated that certain derivatives can act as inhibitors of type I topoisomerase, an enzyme critical for DNA replication in cancer cells . The introduction of specific side chains has been shown to improve antiproliferative activity, suggesting that structural modifications can enhance therapeutic potential.

3. Antioxidant Activity

The antioxidant properties of fluorenone derivatives contribute to their biological significance. Studies have reported that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting biochemical pathways essential for microbial growth or cancer cell proliferation .

- Cellular Uptake : Structural modifications can facilitate the compound's penetration into bacterial cells or tumor tissues, enhancing its bioactivity .

- Interaction with Biological Targets : The Fmoc group may stabilize interactions with proteins or enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity .

Case Studies

Several studies have explored the biological activity of fluorenone derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.